ニトロソプロデナフィル

概要

説明

ニトロソプロデナフィルは、合成されたデザイナードラッグであり、「ハーブ」媚薬製品に見られますこの化合物は、プロドラッグとして作用する革新的な構造を持っており、体内では分解して、ホスホジエステラーゼタイプ5阻害剤のアイルデナフィルと遊離一酸化窒素の両方を開放します。これらは強力な相乗効果を発揮します .

2. 製法

合成経路および反応条件: ニトロソプロデナフィルの合成には、コア構造の調製から始まり、ニトロソ基の導入まで、複数の工程が含まれます。このプロセスは通常、以下を含みます。

ステップ1: コアピラゾロ[4,3-d]ピリミジン構造の合成。

ステップ2: スルホニル基とエトキシフェニル基の導入。

ステップ3: チアゾール環のニトロソ化により最終化合物を生成します。

工業的生産方法: ニトロソプロデナフィルの工業的生産は、反応条件を正確に制御するために自動化された反応器を使用した、大規模な化学合成によって行われる可能性があります。このプロセスには、以下が含まれます。

制御された温度と圧力条件: 収率と純度を最適化します。

触媒の使用: 反応速度を促進します。

科学的研究の応用

Nitrosoprodenafil has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of nitroso groups on pharmacological activity.

Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Explored for its potential use in treating erectile dysfunction and other conditions related to vascular function.

Industry: Studied for its potential use in developing new pharmaceuticals with dual mechanisms of action.

作用機序

ニトロソプロデナフィルはプロドラッグとして作用し、体内では分解して、ホスホジエステラーゼタイプ5阻害剤(アイルデナフィル)と遊離一酸化窒素の両方を開放します。この二重の作用機序は、以下をもたらします。

ホスホジエステラーゼタイプ5の阻害: 環状グアノシン一リン酸のレベルを高め、血管拡張と血流の改善につながります。

一酸化窒素の放出: グアニル酸シクラーゼを活性化し、環状グアノシン一リン酸のレベルをさらに高め、血管拡張効果を強化します.

類似の化合物:

シルデナフィル: 勃起不全の治療に使用されることで知られる、母体化合物。

アセチルデナフィル: 同様の薬理効果を持つ別のアナログ。

スルフォアイルデナフィル: スルホニル基を持つ関連化合物。

独自性: ニトロソプロデナフィルは、ホスホジエステラーゼタイプ5阻害剤と一酸化窒素の放出の効果を組み合わせた、二重の作用機序を持つため、ユニークです。この組み合わせは、血圧の急激な低下などの関連するリスクがあるため、従来の製薬会社では活用されていません .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nitrosoprodenafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of nitroso groups. The process typically includes:

Step 1: Synthesis of the core pyrazolo[4,3-d]pyrimidine structure.

Step 2: Introduction of the sulfonyl group and ethoxyphenyl group.

Step 3: Nitrosation of the thiazole ring to form the final compound.

Industrial Production Methods: Industrial production of nitrosoprodenafil would likely involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:

Controlled temperature and pressure conditions: to optimize yield and purity.

Use of catalysts: to accelerate the reaction rates.

Purification steps: such as crystallization and chromatography to isolate the final product.

化学反応の分析

反応の種類: ニトロソプロデナフィルは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ニトロソ基からニトロ基への変換。

還元: ニトロソ基からアミンへの還元。

置換: コア構造上の官能基の置換。

一般的な試薬と条件:

酸化: 通常、過酸化水素や過マンガン酸カリウムなどの試薬を酸性条件下で使用します。

還元: 一般的に水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。

置換: 通常、塩化チオニルや三臭化リンなどのハロゲン化剤を使用します。

主要な生成物:

酸化: ニトロプロデナフィルの生成。

還元: アミノプロデナフィルの生成。

4. 科学研究への応用

ニトロソプロデナフィルは、以下を含むいくつかの科学研究への応用があります。

化学: ニトロソ基が薬理活性に及ぼす影響を調べるためのモデル化合物として使用されます。

生物学: 一酸化窒素を含む細胞シグナル伝達経路への影響が調べられています。

医学: 勃起不全や血管機能に関連するその他の疾患の治療における潜在的な使用について研究されています。

類似化合物との比較

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

Acetildenafil: Another analogue with similar pharmacological effects.

Sulfoaildenafil: A related compound with a sulfonyl group.

Uniqueness: Nitrosoprodenafil is unique due to its dual mechanism of action, combining the effects of a phosphodiesterase type 5 inhibitor and nitric oxide release. This combination has not been exploited by conventional pharmaceutical companies due to the associated risks, such as a precipitous drop in blood pressure .

生物活性

Nitrosoprodenafil is a synthetic designer drug and a nitrosated analogue of sildenafil (commonly known as Viagra). It has gained attention for its dual mechanism of action, functioning as a prodrug that releases both the phosphodiesterase type 5 (PDE5) inhibitor aildenafil and free nitric oxide (NO) upon metabolic breakdown. This unique profile allows for enhanced vasodilation and increased blood flow, particularly in the context of erectile dysfunction and potentially other conditions related to impaired blood circulation .

Dual Action:

- Release of Aildenafil: Nitrosoprodenafil metabolizes into aildenafil, which inhibits PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and vasodilation.

- Release of Nitric Oxide: The compound also releases NO, which further enhances the vasodilatory effects by activating soluble guanylate cyclase (sGC), increasing cGMP levels independently of PDE5 inhibition .

This synergistic effect is significant because it may lead to improved efficacy in treating conditions like erectile dysfunction compared to traditional PDE5 inhibitors alone.

Safety and Toxicity Concerns

Despite its potential benefits, nitrosoprodenafil poses serious health risks:

- Cardiovascular Risks: The combination of PDE5 inhibition and NO release can lead to a drastic drop in blood pressure, especially when used with other vasodilators. This can result in severe cardiovascular events, including syncope or even death .

- Hepatotoxicity and Carcinogenicity: As a nitrosamine, nitrosoprodenafil may exhibit hepatotoxic properties and potential carcinogenic effects, which are significant concerns in drug development .

Case Studies

- Dietary Supplement Adulteration:

- Comparative Studies:

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study A (2017) | Identified nitrosoprodenafil in dietary supplements | Highlights risks of unregulated substances |

| Study B (2018) | Demonstrated enhanced efficacy over sildenafil alone | Suggests potential for broader applications |

| Study C (2019) | Reported significant drop in blood pressure in users | Raises safety concerns regarding cardiovascular health |

特性

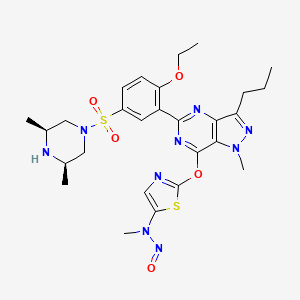

IUPAC Name |

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKXJYYAUWRND-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029943 | |

| Record name | Nitrosoprodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266755-08-1 | |

| Record name | Nitrosoprodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoprodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSOPRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of Nitrosoprodenafil based on the provided research?

A1: The research paper focuses on elucidating the structure of Nitrosoprodenafil using various spectroscopic techniques. While the abstract doesn't provide specific details, the title highlights the use of NMR, mass spectrometry, and X-ray diffraction in conjunction with hydrolysis data to revise the understanding of the compound's structure []. This suggests a comprehensive approach was taken to confirm and potentially refine the molecular structure of Nitrosoprodenafil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。